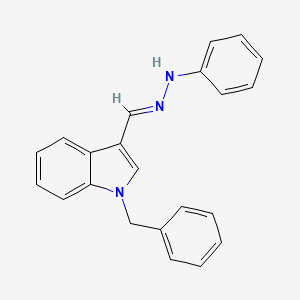![molecular formula C17H17BrN2O3 B5908273 N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide](/img/structure/B5908273.png)
N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide, also known as BPEBH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPEBH is a hydrazone derivative that possesses various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide has been extensively studied for its potential therapeutic applications. Research has shown that N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide possesses anti-inflammatory, antioxidant, and anticancer properties. N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide has also been found to scavenge free radicals and protect against oxidative stress-induced damage. In addition, N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Mechanism of Action
The mechanism of action of N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide is not fully understood. However, research has suggested that N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide exerts its biological activities through the inhibition of various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide has also been found to modulate the expression of various genes involved in inflammation, oxidative stress, and apoptosis.
Biochemical and Physiological Effects:
N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide has been found to possess various biochemical and physiological effects. N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide has also been found to scavenge free radicals and protect against oxidative stress-induced damage. In addition, N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide possesses various advantages and limitations for lab experiments. One of the advantages of N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide is its simple and efficient synthesis method. N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide is also stable and can be easily stored. However, one of the limitations of N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for the research on N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide. One of the future directions is to investigate the potential of N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress-related disorders. Another future direction is to explore the structure-activity relationship of N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide and its derivatives to identify more potent and selective compounds. Furthermore, future research can focus on the development of novel drug delivery systems to improve the solubility and bioavailability of N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide.
Synthesis Methods
N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-bromophenol, 2-bromoethanol, and 4-formylbenzoic acid hydrazide in the presence of a catalyst such as p-toluenesulfonic acid. The resultant product is then subjected to a condensation reaction with 2-(4-bromophenoxy)ethyl bromide in the presence of a base such as potassium carbonate. The final product obtained is N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide.
properties
IUPAC Name |
N-[(E)-[4-[2-(4-bromophenoxy)ethoxy]phenyl]methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-13(21)20-19-12-14-2-6-16(7-3-14)22-10-11-23-17-8-4-15(18)5-9-17/h2-9,12H,10-11H2,1H3,(H,20,21)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBYISACYBBJBM-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN=CC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/N=C/C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908200.png)
![6-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908205.png)


![5-imino-2-isopropyl-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908219.png)
![1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime](/img/structure/B5908229.png)
![3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B5908241.png)
![N-(2-bromophenyl)-N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B5908255.png)
![N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}acetohydrazide](/img/structure/B5908262.png)
![4-chloro-2-{2-[(methylamino)carbonothioyl]carbonohydrazonoyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5908265.png)
![5-imino-2-isopropyl-6-{[5-(4-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908267.png)
![3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide](/img/structure/B5908275.png)
![N-({1-[2-(4-cyclohexylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5908285.png)